molecular formula C12H15NO6 B13514859 N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine CAS No. 28336-88-1

N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine

Cat. No.: B13514859
CAS No.: 28336-88-1
M. Wt: 269.25 g/mol
InChI Key: WPWSDIOGLASHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine is a compound with the molecular formula C14H18N2O6. It is a derivative of serine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine typically involves the protection of the serine hydroxyl group with a benzyloxycarbonyl group. This can be achieved through the reaction of serine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can significantly reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like thionyl chloride or tosyl chloride for converting the hydroxyl group to a better leaving group.

Major Products

    Oxidation: Formation of N-[(Benzyloxy)carbonyl]-2-carboxyserine.

    Reduction: Formation of serine after removal of the benzyloxycarbonyl group.

    Substitution: Formation of various serine derivatives depending on the substituent introduced.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected serine derivative.

    Biology: Studied for its role in protein modification and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active peptides.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine involves its interaction with enzymes and proteins. The benzyloxycarbonyl group protects the serine residue during peptide synthesis, preventing unwanted side reactions. Upon removal of the protecting group, the serine residue can participate in various biochemical processes, including enzyme catalysis and protein-protein interactions .

Comparison with Similar Compounds

N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine can be compared with other serine derivatives such as:

This compound stands out due to its unique combination of a benzyloxycarbonyl protecting group and a hydroxymethyl group, making it highly useful in peptide synthesis and other organic chemistry applications.

Properties

CAS No.

28336-88-1

Molecular Formula

C12H15NO6

Molecular Weight

269.25 g/mol

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C12H15NO6/c14-7-12(8-15,10(16)17)13-11(18)19-6-9-4-2-1-3-5-9/h1-5,14-15H,6-8H2,(H,13,18)(H,16,17)

InChI Key

WPWSDIOGLASHFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)(CO)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.